2,5-Difluoro-4-isopropoxyphenylboronic acid
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Overview
Description
2,5-Difluoro-4-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and an isopropoxy group at the 4 position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,5-difluoro-4-isopropoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions typical of boronic acids, such as oxidation to form phenols and esterification to form boronate esters .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Esterification: Alcohols or diols in the presence of acid catalysts.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation.
Boronate Esters: Formed via esterification.
Scientific Research Applications
2,5-Difluoro-4-isopropoxyphenylboronic acid is utilized in various fields of scientific research:
Mechanism of Action
The primary mechanism of action for 2,5-Difluoro-4-isopropoxyphenylboronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The presence of fluorine atoms and the isopropoxy group can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
4,5-Difluoro-2-isopropoxyphenylboronic acid: Similar structure but with different substitution pattern on the phenyl ring.
4-Isopropoxyphenylboronic acid: Lacks the fluorine substituents, which can affect its reactivity and applications.
Uniqueness: 2,5-Difluoro-4-isopropoxyphenylboronic acid is unique due to the specific positioning of the fluorine atoms and the isopropoxy group, which can enhance its reactivity in cross-coupling reactions and influence its interactions with biological targets. The presence of fluorine atoms can also improve the stability and bioavailability of boron-containing pharmaceuticals .
Properties
IUPAC Name |
(2,5-difluoro-4-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-9-4-7(11)6(10(13)14)3-8(9)12/h3-5,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHPCUDGIPWCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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